REACTION_CXSMILES
|
[SiH:1]([CH2:6][CH3:7])([CH2:4][CH3:5])[CH2:2][CH3:3].[CH2:8]([Cl:11])[CH:9]=[CH2:10]>>[Si:1]([Cl:11])([CH2:6][CH3:7])([CH2:4][CH3:5])[CH2:2][CH3:3].[Si:1]([CH2:10][CH2:9][CH2:8][Cl:11])([CH2:6][CH3:7])([CH2:4][CH3:5])[CH2:2][CH3:3]
|
Name
|
|
Quantity
|
11.6 g
|
Type
|
reactant
|
Smiles
|
[SiH](CC)(CC)CC
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
C(C=C)Cl
|
Name
|
Pt
|
Quantity
|
0.05 mL
|
Type
|
catalyst
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
27 °C
|
Type
|
CUSTOM
|
Details
|
After stirring 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 19° C
|
Type
|
TEMPERATURE
|
Details
|
by heating at 70° C. for 17 hr
|
Duration
|
17 h
|
Type
|
CUSTOM
|
Details
|
The incomplete reaction
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
[Si](CC)(CC)(CC)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.9 g | |
YIELD: PERCENTYIELD | 42% |
Name
|
|
Type
|
product
|
Smiles
|
[Si](CC)(CC)(CC)CCCCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 15.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[SiH:1]([CH2:6][CH3:7])([CH2:4][CH3:5])[CH2:2][CH3:3].[CH2:8]([Cl:11])[CH:9]=[CH2:10]>>[Si:1]([Cl:11])([CH2:6][CH3:7])([CH2:4][CH3:5])[CH2:2][CH3:3].[Si:1]([CH2:10][CH2:9][CH2:8][Cl:11])([CH2:6][CH3:7])([CH2:4][CH3:5])[CH2:2][CH3:3]
|
Name
|
|
Quantity
|
11.6 g
|
Type
|
reactant
|
Smiles
|
[SiH](CC)(CC)CC
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
C(C=C)Cl
|
Name
|
Pt
|
Quantity
|
0.05 mL
|
Type
|
catalyst
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
27 °C
|
Type
|
CUSTOM
|
Details
|
After stirring 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 19° C
|
Type
|
TEMPERATURE
|
Details
|
by heating at 70° C. for 17 hr
|
Duration
|
17 h
|
Type
|
CUSTOM
|
Details
|
The incomplete reaction
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
[Si](CC)(CC)(CC)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.9 g | |
YIELD: PERCENTYIELD | 42% |
Name
|
|
Type
|
product
|
Smiles
|
[Si](CC)(CC)(CC)CCCCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 15.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |